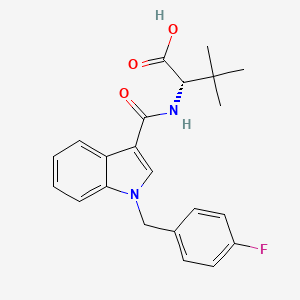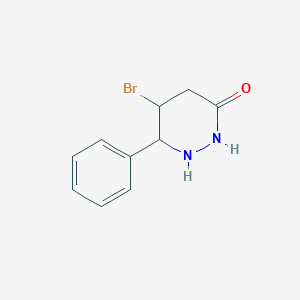
Benzene,dichloro(trichlorosilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, dichloro(trichlorosilyl)- is an organosilicon compound characterized by the presence of both benzene and trichlorosilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, dichloro(trichlorosilyl)- typically involves the chlorination of benzene derivatives. One common method is the chlorination of chlorobenzene using a heterogeneous catalyst such as NaY zeolite . The reaction is carried out in two steps: initially, chlorine is added in an equimolar amount relative to chlorobenzene, followed by a small excess of chlorine in the second step. This method ensures high selectivity and conversion rates.
Industrial Production Methods
Industrial production of Benzene, dichloro(trichlorosilyl)- often employs similar chlorination techniques, utilizing catalysts to enhance reaction efficiency and selectivity. The use of zeolites and other mineral compounds as catalysts allows for high conversion rates and the possibility of catalyst regeneration and reuse .
Chemical Reactions Analysis
Types of Reactions
Benzene, dichloro(trichlorosilyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as hydroxide ions, leading to the formation of phenols and other derivatives.
Common Reagents and Conditions
Chlorination: Chlorine gas in the presence of a catalyst.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Major Products Formed
Phenols: Formed through nucleophilic substitution reactions.
Halogenated Benzenes: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Benzene, dichloro(trichlorosilyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzene, dichloro(trichlorosilyl)- involves its reactivity with nucleophiles and electrophiles. The trichlorosilyl group enhances the compound’s reactivity, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorobenzene: A benzene derivative with two chlorine atoms in the meta position.
1,2,4-Trichlorobenzene: A benzene derivative with three chlorine atoms in the ortho and para positions.
Uniqueness
Benzene, dichloro(trichlorosilyl)- is unique due to the presence of the trichlorosilyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzenes. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C6H5Cl5Si |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
dichloro-(dichloro-λ3-chloranyl)-phenylsilane |
InChI |
InChI=1S/C6H5Cl5Si/c7-11(8)12(9,10)6-4-2-1-3-5-6/h1-5H |
InChI Key |
KFDNAYWHZRRLKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](Cl)(Cl)Cl(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12352431.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)
![(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12352444.png)

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate,monohydrochloride](/img/structure/B12352457.png)



![N-[(2S,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B12352478.png)

![2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate](/img/structure/B12352486.png)
![Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12352492.png)
![1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352505.png)
